molecular formula C6H14N2O B13515430 1-(Morpholin-2-yl)ethan-1-amine

1-(Morpholin-2-yl)ethan-1-amine

Cat. No.: B13515430
M. Wt: 130.19 g/mol
InChI Key: XAKVCHPNQRLOQV-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)ethan-1-amine is an organic compound that features a morpholine ring attached to an ethanamine group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanamine, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-2-yl)ethan-1-amine typically involves the reaction of morpholine with ethylene oxide, followed by amination. One common method is the reaction of morpholine with ethylene oxide to form 2-(2-hydroxyethoxy)morpholine, which is then converted to this compound through reductive amination .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Simpler amines and alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Morpholin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)ethan-1-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its amine and morpholine functional groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)ethan-1-amine
  • 1-(Morpholin-2-yl)ethan-1-ol hydrochloride
  • 2-(2-Hydroxyethoxy)ethan-1-amine

Uniqueness

1-(Morpholin-2-yl)ethan-1-amine is unique due to its specific combination of a morpholine ring and an ethanamine group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

1-morpholin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7)6-4-8-2-3-9-6/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKVCHPNQRLOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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